molecular formula C20H15BrN4OS B2741787 N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896282-78-3

N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2741787
CAS No.: 896282-78-3
M. Wt: 439.33
InChI Key: CMARCTYBQARDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide (CAS 896282-78-3) is a synthetic small molecule with the molecular formula C20H15BrN4OS and a molecular weight of 439.3 g/mol . This compound is of significant interest in medicinal chemistry and immunology research, particularly in the study of Formyl Peptide Receptors (FPRs). FPRs are G-protein coupled receptors that play a critical role in the regulation of inflammatory reactions and the innate immune response; they are considered promising therapeutic targets for conditions such as neurodegenerative diseases, infectious diseases, and cancer . Small molecule non-peptide agonists and antagonists, including structural classes like pyridazin-3(2H)-ones, are valuable tools for investigating FPR signaling and function . The structure of this acetamide derivative, which incorporates an imidazo[1,2-b]pyridazine core linked via a thioether bridge to a bromophenylacetamide group, provides a sophisticated scaffold for probing receptor-ligand interactions. Researchers can utilize this compound for in vitro studies to elucidate the molecular mechanisms of FPR activation or inhibition, contributing to the discovery of novel immunomodulatory agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS/c21-15-6-8-16(9-7-15)22-19(26)13-27-20-11-10-18-23-17(12-25(18)24-20)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMARCTYBQARDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide, a compound with the CAS number 896282-78-3, has garnered attention for its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological activity of this compound, emphasizing its antimicrobial and anticancer properties.

Molecular Characteristics

The molecular formula of this compound is C20H15BrN4OSC_{20}H_{15}BrN_{4}OS, with a molecular weight of 439.3 g/mol. Its structure includes a bromophenyl group and an imidazo[1,2-b]pyridazin moiety, which are significant for its biological activity.

PropertyValue
CAS Number896282-78-3
Molecular FormulaC20H15BrN4OS
Molecular Weight439.3 g/mol

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[1,2-b]pyridazine core followed by the attachment of the thioacetamide and bromophenyl substituents. Detailed methods for synthesis are documented in various studies focusing on related compounds.

Antimicrobial Activity

Research has indicated that compounds containing imidazo[1,2-b]pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.

A study highlighted that compounds with halogenated phenyl groups showed enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy. In particular:

  • Gram-positive bacteria : Effective against S. aureus and methicillin-resistant strains.
  • Gram-negative bacteria : Moderate effectiveness against E. coli.
Bacterial StrainActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays such as Sulforhodamine B (SRB).

Key findings include:

  • Significant cytotoxicity observed at specific concentrations.
  • Mechanistic studies suggest involvement in apoptosis pathways.

Case Studies

  • Antimicrobial Screening : A series of newly synthesized derivatives were screened for their antimicrobial activity against E. coli and S. aureus. The study confirmed that compounds with bromine substituents exhibited superior activity compared to their non-halogenated counterparts.
  • Anticancer Efficacy : In a comparative study involving several imidazo[1,2-a]pyridine derivatives, this compound showed promising results in inhibiting cancer cell proliferation in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole 5-Methyl group, 4-bromophenyl Not specified (hit identification)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 3-Methoxybenzyl, 3-methyl FPR1/FPR2 agonist
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Dihydropyrimidin 4-Methyl, 6-oxo Anticonvulsant (ED₅₀ = 38 mg/kg)
Target Compound Imidazopyridazin 2-Phenyl, 4-bromophenyl Hypothesized receptor modulation N/A

Key Research Findings and Gaps

  • Divergent Activities : Despite shared structural motifs, analogs exhibit varied activities (e.g., FPR agonism vs. anticonvulsant effects), emphasizing the heterocyclic core’s role in target specificity.
  • Optimization Opportunities : Introducing substituents like methoxy or methyl groups (as in and ) could enhance potency or selectivity.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through nucleophilic attack of the α-bromoketone on the pyridazine ring, facilitated by sodium bicarbonate. Key parameters include:

  • Temperature : Room temperature to 80°C, depending on substituent reactivity.
  • Solvent : Ethanol or dimethylformamide (DMF) for solubility.
  • Halogen Influence : 6-Chloro or 6-bromo substituents enhance reaction efficiency by reducing competing alkylation at alternative ring positions.

Example Procedure :
3-Amino-6-chloropyridazine (1.0 equiv) and α-bromoacetophenone (1.2 equiv) are stirred in ethanol with NaHCO₃ (2.0 equiv) at 60°C for 12 hours. The product, 6-chloro-2-phenylimidazo[1,2-b]pyridazine, is isolated via filtration (yield: 65–75%).

Synthesis of N-(4-Bromophenyl)-2-Mercaptoacetamide

The thiol precursor, N-(4-bromophenyl)-2-mercaptoacetamide , is prepared in two steps:

Acetamide Formation

N-(4-bromophenyl)acetamide is synthesized by reacting 4-bromoaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine).

Procedure :
4-Bromoaniline (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are stirred in dichloromethane with pyridine (1.5 equiv) at 0°C. The product precipitates and is filtered (yield: 85–90%).

Thiolation via Thiourea Intermediate

The chloroacetamide is converted to the thiol using thiourea in ethanol under reflux, followed by alkaline hydrolysis.

Procedure :
N-(4-bromophenyl)chloroacetamide (1.0 equiv) and thiourea (1.5 equiv) are refluxed in ethanol for 4 hours. NaOH (2.0 M) is added, and the mixture is stirred for 1 hour. Acidification with HCl yields the thiol (yield: 70–75%).

Final Coupling and Characterization

The thiol and imidazo[1,2-b]pyridazine intermediate are coupled via SNAr, as described in Section 2.1. The final product is characterized using:

  • NMR Spectroscopy : Distinct signals for the imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm) and acetamide methylene (δ 3.8–4.2 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 410.5 (calculated for C₂₄H₁₈BrN₄OS).

Table 1: Synthetic Yields Under Varied Conditions

Step Conditions Yield (%)
Core synthesis EtOH, NaHCO₃, 60°C 65–75
Thiolation Thiourea, EtOH, reflux 70–75
Final coupling K₂CO₃, EtOH, reflux 50–70

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen or argon to prevent disulfide formation.
  • Solubility Issues : Use polar aprotic solvents (e.g., DMF) for poorly soluble intermediates.
  • Regioselectivity : Ensure precise halogen placement on the pyridazine ring to direct substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.